Lipophilicity Comparison: N-Butyl vs. N-Ethyl and N,N-Dimethyl Analogs
The N-butyl substitution confers markedly higher predicted lipophilicity compared to smaller N-alkyl analogs. The ACD/LogP of the target compound is 4.17, substantially exceeding the N-ethyl homolog, consistent with the extended hydrocarbon chain . This difference directly impacts chromatographic retention, membrane permeability, and solubility in non-polar media, making the N-butyl variant the preferred choice when higher logP is synthetically required.
| Evidence Dimension | Predicted octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | ACD/LogP = 4.17 [ChemSpider]; KOWWIN Log Kow = 3.75 |
| Comparator Or Baseline | N-Ethyl analog: predicted LogP ~2.8–3.2 (class-level inference based on 2-carbon chain reduction); N,N-Dimethyl analog: predicted LogP ~2.5–3.0 |
| Quantified Difference | ΔLogP ≥ 1.0 vs. N-ethyl |
| Conditions | ACD/Labs Percepta PhysChem Module v14.0; EPISuite KOWWIN v1.67 |
Why This Matters
A LogP difference of ≥1.0 unit represents a tenfold shift in partition coefficient, critically influencing extraction efficiency, chromatographic separation, and biological compartment partitioning in assay systems.
